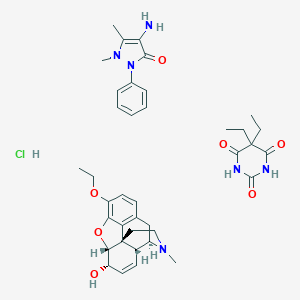

Veralgin

Descripción

Propiedades

Número CAS |

122114-16-3 |

|---|---|

Fórmula molecular |

C38H49ClN6O7 |

Peso molecular |

737.3 g/mol |

Nombre IUPAC |

(4R,4aR,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |

InChI |

InChI=1S/C19H23NO3.C11H13N3O.C8H12N2O3.ClH/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18;1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h4-7,12-14,18,21H,3,8-10H2,1-2H3;3-7H,12H2,1-2H3;3-4H2,1-2H3,(H2,9,10,11,12,13);1H/t12-,13+,14-,18-,19-;;;/m0.../s1 |

Clave InChI |

FDBJOJMJXVZQEH-VSYPDCRNSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |

SMILES isomérico |

CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |

SMILES canónico |

CCC1(C(=O)NC(=O)NC1=O)CC.CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl |

Otros números CAS |

122114-16-3 |

Sinónimos |

Veralgin |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Metamizole Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamizole (B1201355) (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex and multifaceted mechanism of action that extends beyond the classical inhibition of cyclooxygenase (COX) enzymes.[1][2] This technical guide provides a comprehensive overview of the current understanding of how metamizole exerts its therapeutic effects, focusing on its metabolic activation and the subsequent interactions of its active metabolites with various signaling pathways. Quantitative data from key studies are summarized, detailed experimental methodologies are described, and the core signaling pathways and experimental workflows are visualized to offer a clear and in-depth perspective for researchers and drug development professionals.

Introduction: From Prodrug to Active Metabolites

Metamizole sodium is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract or plasma after administration into its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][3] 4-MAA is then further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (B1666024) (4-AA), as well as inactive metabolites such as 4-formylaminoantipyrine (B29614) (4-FAA) and 4-acetylaminoantipyrine (4-AAA).[3][4] The analgesic and antipyretic effects of metamizole are primarily attributed to the actions of 4-MAA and 4-AA.[1]

The following diagram illustrates the metabolic conversion of metamizole:

Core Mechanisms of Action

The analgesic and antipyretic effects of metamizole are not attributable to a single mechanism but rather to the synergistic action of its metabolites on multiple targets, including the cyclooxygenase, endocannabinoid, opioidergic, and transient receptor potential (TRP) channel systems.

Cyclooxygenase (COX) Inhibition

While initially classified as a non-steroidal anti-inflammatory drug (NSAID), the interaction of metamizole's metabolites with COX enzymes is complex. There is evidence for both central and peripheral COX inhibition. Some studies suggest a degree of selectivity for COX-2 and a potential for inhibition of COX-3, a splice variant of COX-1 found predominantly in the central nervous system.[2][5] However, other findings indicate that the anti-inflammatory properties of metamizole are weak.[5]

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) by Metamizole and its Metabolites

| Compound | Enzyme | Cell/System | IC50 | Reference |

| Metamizole | COX-1 | Purified | ~150 µg/mL | [2] |

| Metamizole | COX-2 | Purified | ~150 µg/mL | [2] |

| Metamizole | COX-1 | Intact Human Platelets | 486 ± 56 µg/mL | [2] |

| Metamizole | COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 µg/mL | [2] |

| Metamizole | COX-2 | LPS-activated Human Leukocytes | 21 ± 2.9 µg/mL | [2] |

Modulation of the Endocannabinoid System

A significant component of metamizole's analgesic action is attributed to its interaction with the endocannabinoid system.[5] The active metabolite 4-MAA can be conjugated with arachidonic acid to form arachidonoyl-4-methylaminoantipyrine, a compound that can activate cannabinoid receptor 1 (CB1).[6] This activation can lead to a reduction in GABAergic transmission in areas of the brain involved in pain modulation, such as the periaqueductal gray (PAG), resulting in antinociception.[5]

Interaction with the Opioidergic System

Metamizole is also thought to produce analgesia through the activation of the endogenous opioid system.[5] Studies suggest that 4-MAA may rely on the activation of κ-opioid receptors.[5] Furthermore, microinjections of metamizole into the PAG have been shown to activate pain-modulating systems that can be attenuated by the opioid antagonist naloxone, suggesting an indirect opioid-mediated effect.[7]

Gating of Transient Receptor Potential (TRP) Channels

The active metabolites of metamizole, 4-MAA and 4-AA, have been shown to activate and sensitize nociceptive ion channels, specifically Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1).[8] This action is believed to be redox-dependent and may contribute to both the analgesic and antipyretic effects of metamizole.[8]

The following diagram illustrates the integrated mechanism of action of metamizole's active metabolites:

Experimental Protocols

The elucidation of metamizole's mechanism of action has been achieved through a variety of in vitro and in vivo experimental approaches. Below are summaries of the key methodologies employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of metamizole and its metabolites on COX-1 and COX-2 activity.

-

Methodology:

-

Enzyme Source: Purified recombinant COX-1 and COX-2 enzymes, or cell-based systems such as intact human platelets (for COX-1) and lipopolysaccharide (LPS)-activated murine macrophages or human leukocytes (for COX-2) are utilized.

-

Incubation: The enzyme source is incubated with varying concentrations of the test compound (metamizole or its metabolites).

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Quantification: The reaction is stopped, and the production of prostaglandins (B1171923) (e.g., PGE2, PGF2α) is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

-

Radioligand Binding Assay for Cannabinoid Receptors

-

Objective: To assess the binding affinity of metamizole metabolites to cannabinoid receptors (CB1 and CB2).

-

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human CB1 or CB2 receptors are prepared.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value of the competition curve, providing a measure of the binding affinity of the test compound.

-

Whole-Cell Patch-Clamp Electrophysiology for TRP Channels

-

Objective: To investigate the effects of metamizole metabolites on the activity of TRPA1 and TRPV1 channels.

-

Methodology:

-

Cell Culture: HEK293 cells are transiently transfected to express human TRPA1 or TRPV1 channels.

-

Electrophysiological Recording: The whole-cell patch-clamp technique is used to record ion currents flowing through the channels in response to voltage changes.

-

Compound Application: Metamizole metabolites are applied to the cells, and changes in the ion currents are measured.

-

Data Analysis: The effect of the compounds on channel activation, sensitization, or inhibition is determined by analyzing the changes in current amplitude and kinetics.

-

The following diagram provides a generalized workflow for these key experiments:

Conclusion

The mechanism of action of metamizole sodium is remarkably complex, involving the interplay of its active metabolites with multiple signaling pathways. While COX inhibition plays a role, the engagement of the endocannabinoid and opioidergic systems, along with the modulation of TRP channels, are crucial for its potent analgesic and antipyretic effects. A thorough understanding of these multifaceted interactions is essential for the rational design and development of novel analgesics with improved efficacy and safety profiles. This guide provides a foundational overview to aid researchers and scientists in this endeavor.

References

- 1. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.viamedica.pl [journals.viamedica.pl]

Metamizole Sodium vs. Traditional NSAIDs: A Pharmacological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamizole (B1201355) sodium, a non-opioid analgesic, presents a distinct pharmacological profile when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While both drug classes modulate prostaglandin (B15479496) synthesis, their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and clinical safety profiles exhibit significant differences. This technical guide provides an in-depth comparative analysis of metamizole sodium and traditional NSAIDs, focusing on their core pharmacology. Quantitative data are summarized for direct comparison, key experimental methodologies are detailed, and crucial signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Metamizole sodium, also known as dipyrone, is a potent analgesic and antipyretic agent with spasmolytic properties.[1][2] Unlike traditional NSAIDs, which are widely recognized for their anti-inflammatory effects, metamizole's anti-inflammatory activity is considered weak.[3][4] This distinction, along with a different side-effect profile, has led to its classification as a non-opioid analgesic rather than a typical NSAID in some contexts.[5] Traditional NSAIDs, such as ibuprofen (B1674241), diclofenac (B195802), and naproxen (B1676952), are cornerstones in the management of pain and inflammation.[6] Their primary mechanism involves the non-selective or selective inhibition of cyclooxygenase (COX) enzymes.[6][7] This guide will dissect the pharmacological nuances that differentiate metamizole sodium from this established class of drugs.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the pharmacological profiles of metamizole and traditional NSAIDs lies in their mechanisms of action.

Traditional NSAIDs: The COX Inhibition Paradigm

Traditional NSAIDs exert their therapeutic effects primarily through the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[6][7]

-

COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that play a role in physiological "house-keeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[6][8]

-

COX-2 is typically absent in most cells but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[7][8]

The non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs accounts for both their therapeutic effects (analgesia, anti-inflammation) and their characteristic side effects, particularly gastrointestinal toxicity.[6][9]

Metamizole Sodium: A Multifaceted Approach

The mechanism of action of metamizole is more complex and not fully elucidated.[5][10] It is a pro-drug that is rapidly hydrolyzed to its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA).[11][12] Its analgesic and antipyretic effects are attributed to a combination of central and peripheral actions:

-

COX Inhibition: Metamizole and its metabolites do inhibit COX enzymes.[13][14] However, its activity is suggested to be more selective, potentially targeting a splice variant of COX-1, often referred to as COX-3, which is found predominantly in the central nervous system (CNS).[10][13] This central action may contribute to its potent analgesic and antipyretic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[9][13] Some studies suggest a more potent inhibition of COX-2 over COX-1.[15][16]

-

Endocannabinoid and Opioid System Activation: Research indicates that metamizole's analgesic effects may also be mediated through the activation of the endogenous opioid and endocannabinoid systems.[3][13] The active metabolite AA has been associated with the activation of cannabinoid receptor type 1 (CB1).[11]

-

Spasmolytic Activity: Metamizole possesses spasmolytic properties, making it effective for pain associated with smooth muscle spasms, a benefit not typically seen with traditional NSAIDs.[2][9] This effect is thought to be related to the inhibited release of intracellular calcium.[5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profiles of metamizole and traditional NSAIDs also show notable differences.

| Parameter | Metamizole Sodium | Traditional NSAIDs (Representative) |

| Prodrug | Yes[5] | Generally not |

| Active Metabolites | 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (AA)[11][12] | Parent drug is typically the active moiety |

| Bioavailability | ~100% for active metabolite (MAA) after oral administration[17][18] | Varies by drug (e.g., Ibuprofen ~80-100%) |

| Time to Peak Plasma Concentration (Tmax) | 1.4 - 2.0 hours for active metabolite (MAA)[12][18] | Varies by drug (e.g., Ibuprofen 1-2 hours) |

| Protein Binding | Low (~60% for metabolites)[11] | High (>90% for many, e.g., Ibuprofen, Naproxen) |

| Elimination Half-life | Parent compound: ~14 minutes; Active metabolites (MAA): 2-3 hours, (AA): 5-6 hours[12][17] | Varies by drug (e.g., Ibuprofen ~2 hours, Naproxen ~12-17 hours) |

| Route of Excretion | Primarily renal (urine) and feces[11][17] | Primarily renal |

Pharmacodynamics: Comparative Efficacy and Potency

Direct comparisons of the pharmacodynamic effects of metamizole and traditional NSAIDs reveal important clinical distinctions.

Analgesic and Antipyretic Efficacy

Clinical trials have demonstrated that metamizole has comparable analgesic efficacy to NSAIDs like ibuprofen and diclofenac for managing moderate to severe pain.[1][9] In some post-operative settings, metamizole has been suggested to provide more effective pain relief than paracetamol.[1]

Cyclooxygenase Inhibition Potency

The inhibitory potency of metamizole's active metabolite, 4-MAA, on COX enzymes has been quantified and compared to traditional NSAIDs.

| Drug/Metabolite | Target | IC50 / EC50 | Experimental System |

| Metamizole | Purified COX-1 & COX-2 | ~150 µg/ml[16] | In vitro (purified enzymes) |

| Metamizole | COX-1 (intact cells) | 1730 +/- 150 µg/ml (bovine aortic endothelial cells), 486 +/- 56 µg/ml (human platelets)[16] | In vitro (intact cells) |

| Metamizole | COX-2 (intact cells) | 12 +/- 1.8 µg/ml (murine macrophages), 21 +/- 2.9 µg/ml (human leukocytes)[16] | In vitro (intact cells) |

| 4-MAA (Metamizole metabolite) | COX-mediated renal prostacyclin synthesis | EC50: 0.69 ± 0.27 µM[19][20] | In vivo (human, PKPD modeling) |

| Naproxen | COX-mediated renal prostacyclin synthesis | EC50: 0.034 ± 0.033 µM[19][20] | In vivo (human, PKPD modeling) |

These data suggest that while metamizole can inhibit both COX isoforms, its potency and selectivity can vary depending on the experimental system. The in vivo data indicate that naproxen is a more potent inhibitor of renal COX than the active metabolite of metamizole.

Clinical Safety and Tolerability

The differing safety profiles of metamizole and traditional NSAIDs are a critical consideration in clinical practice.

| Adverse Effect Profile | Metamizole Sodium | Traditional NSAIDs |

| Gastrointestinal | Generally considered to have a more favorable profile with a lower risk of ulcers and bleeding compared to non-selective NSAIDs.[1][2][9] The reporting odds ratio (ROR) for upper GI bleeding is lower than for ibuprofen, naproxen, and diclofenac.[15] | Well-known risk of gastrointestinal ulcers, bleeding, and perforation due to COX-1 inhibition.[6][9] |

| Cardiovascular | No clear evidence of increased cardiovascular risk has been reported, though data may be less extensive than for NSAIDs.[19] | Increased risk of myocardial infarction and stroke, particularly with long-term use and higher doses.[9] |

| Renal | Generally considered to have better renal tolerability.[1] The ROR for renal impairment is lower than for several NSAIDs.[15] | Can cause acute kidney injury, sodium and fluid retention, and hypertension by inhibiting renal prostaglandin synthesis.[21] |

| Hematological | Rare but serious risk of agranulocytosis (a severe drop in white blood cells).[1] | Can inhibit platelet aggregation, leading to an increased risk of bleeding. |

Key Experimental Methodologies

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug on COX-1 and COX-2 activity.

Protocol Outline:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used. Alternatively, cell lysates or intact cells (e.g., human platelets for COX-1, LPS-stimulated monocytes for COX-2) can be utilized.[16]

-

Substrate: Arachidonic acid is added as the substrate for the COX enzymes.

-

Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., metamizole, NSAID) for a specified time.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Human In Vivo Renal Function and Prostacyclin Synthesis Study

Objective: To compare the effects of metamizole and an NSAID (e.g., naproxen) on renal function and renal prostacyclin synthesis in human subjects.[20]

Protocol Outline:

-

Study Design: A randomized, controlled, parallel-group study is conducted with healthy volunteers.[20]

-

Dietary Control: Subjects are placed on a low-sodium diet to stimulate the renin-angiotensin-aldosterone system and make renal prostaglandin synthesis more critical for maintaining renal blood flow.[20]

-

Drug Administration: One group receives oral metamizole (e.g., 1000 mg three times daily), and the other group receives an oral NSAID (e.g., naproxen 500 mg twice daily) for a defined period (e.g., 7 days).[20]

-

Renal Function Assessment: Glomerular filtration rate (GFR) is measured using a gold-standard method like inulin (B196767) clearance. Urinary excretion of sodium, potassium, and creatinine (B1669602) is also monitored.[20]

-

Prostacyclin Synthesis Measurement: The urinary excretion of a stable metabolite of prostacyclin (e.g., 6-keto-prostaglandin F1α) is quantified as a marker of renal prostacyclin synthesis.[20]

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of the parent drug and/or its active metabolites.[20]

-

Data Analysis: Changes in GFR and urinary electrolyte excretion are compared between the two groups. Pharmacokinetic-pharmacodynamic (PKPD) modeling is used to correlate drug/metabolite concentrations with the inhibition of prostacyclin synthesis and to calculate the half-maximal effective concentration (EC50).[20]

Conclusion

Metamizole sodium and traditional NSAIDs, while both effective analgesics and antipyretics, operate through distinct and complex pharmacological mechanisms. Traditional NSAIDs primarily act via peripheral and central inhibition of COX-1 and COX-2, which also accounts for their significant anti-inflammatory effects and their well-documented gastrointestinal and cardiovascular side effects. In contrast, metamizole's pharmacology is more multifaceted, involving central COX inhibition, engagement with the endocannabinoid and opioid systems, and a unique spasmolytic action. This results in a clinical profile characterized by potent analgesia and antipyresis with a generally more favorable gastrointestinal and cardiovascular safety profile, albeit with the rare but serious risk of agranulocytosis. A thorough understanding of these pharmacological differences is paramount for researchers and clinicians in making informed decisions for drug development and patient care.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. nbinno.com [nbinno.com]

- 3. Metamizole - Wikipedia [en.wikipedia.org]

- 4. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 7. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]

- 11. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review [mdpi.com]

- 16. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Dipyrone In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of dipyrone (B125322) (metamizole). Dipyrone is a non-opioid analgesic and antipyretic agent utilized in human and veterinary medicine. It functions as a prodrug, undergoing extensive and rapid metabolism to form several active and inactive metabolites that determine its therapeutic effect and elimination profile. This document synthesizes quantitative data, details common experimental methodologies, and visualizes key pathways to support advanced research and development.

Metabolic Pathways of Dipyrone

Dipyrone is not detectable in plasma or urine following oral administration, as it is rapidly hydrolyzed non-enzymatically in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[1][2] This initial conversion is a hallmark of its pharmacokinetic profile. Subsequently, 4-MAA is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes and other transferases into three other major metabolites.[3][4]

The principal metabolic transformations are:

-

Oxidation: 4-MAA is oxidized to 4-formylaminoantipyrine (B29614) (4-FAA), an inactive metabolite.[3][5]

-

N-Demethylation: 4-MAA is demethylated to form 4-aminoantipyrine (B1666024) (4-AA), which is also pharmacologically active.[3][5]

-

Acetylation: 4-AA is then acetylated by the polymorphic N-acetyltransferase 2 (NAT2) enzyme to form 4-acetylaminoantipyrine (4-AAA).[3][6]

The primary enzymes responsible for the hepatic metabolism of 4-MAA are CYP1A2, which is the major enzyme for both N-demethylation and oxidation, with contributions from CYP2C19 and CYP2D6 to N-demethylation.[5][7] Urinary excretion of these four main metabolites—4-MAA, 4-AA, 4-FAA, and 4-AAA—accounts for approximately 60% of an administered dipyrone dose.[6][8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics of Dipyrone and its Metabolites | Semantic Scholar [semanticscholar.org]

The Role of Metamizole in the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamizole (B1201355) (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex mechanism of action that is not yet fully elucidated. Emerging evidence strongly suggests a significant role for the endocannabinoid system in mediating its analgesic effects. This technical guide provides an in-depth overview of the current understanding of the interplay between metamizole and the endocannabinoid system, focusing on its metabolic activation, interaction with cannabinoid receptors, and modulation of key enzymes. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways.

Introduction

Metamizole has been widely used in many countries for its potent analgesic and antipyretic properties.[1] Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), its anti-inflammatory effects are weak.[2] Its primary mechanism was initially thought to be solely through the inhibition of cyclooxygenase (COX) enzymes. However, recent research has unveiled a more intricate mechanism involving the central nervous system, particularly the endocannabinoid system.[1][2] This guide will explore the molecular interactions and signaling cascades that underpin the endocannabinoid-mediated analgesia of metamizole.

Mechanism of Action: A Multi-faceted Approach

Metamizole itself is a prodrug that is rapidly hydrolyzed to its active metabolites. The central hypothesis is that these metabolites interact with the endocannabinoid system at multiple levels to produce analgesia.

Metabolic Activation

Following administration, metamizole is non-enzymatically converted to 4-methylaminoantipyrine (4-MAA), which is then further metabolized in the liver to 4-aminoantipyrine (B1666024) (4-AA).[3][4] A crucial step in its interaction with the endocannabinoid system is the subsequent conjugation of these metabolites with arachidonic acid by fatty acid amide hydrolase (FAAH) to form arachidonoyl-4-methylaminoantipyrine (ARA-4-MAA) and arachidonoyl-4-aminoantipyrine (ARA-4-AA).[5][6] This process is analogous to the formation of the bioactive paracetamol metabolite, AM404.[6][7]

Interaction with Cannabinoid Receptors

The arachidonoyl conjugates of metamizole's metabolites are capable of binding to cannabinoid receptors.[6] The analgesic effects of metamizole have been shown to be attenuated by CB1 receptor antagonists such as AM251 and rimonabant, indicating a crucial role for this receptor in its mechanism of action.[1][8] While binding to both CB1 and CB2 receptors has been reported, the primary analgesic effects appear to be mediated through CB1 receptors located in the central nervous system.[5][9]

Modulation of Endocannabinoid Tone

Metamizole can increase the levels of endogenous cannabinoids, such as anandamide (B1667382) (AEA), through multiple mechanisms:

-

Inhibition of Cyclooxygenase (COX): Metamizole and its metabolites are inhibitors of COX-1 and COX-2.[1][10] By inhibiting COX-2, which can metabolize endocannabinoids, metamizole may increase the local concentration and duration of action of these signaling molecules.[2]

-

Substrate Shunting: Inhibition of COX enzymes can lead to an increased availability of their substrate, arachidonic acid. This surplus of arachidonic acid can then be shunted towards the synthesis of endocannabinoids.[9]

-

FAAH Inhibition: There is some evidence to suggest that metamizole or its metabolites may also directly inhibit FAAH, the primary enzyme responsible for the degradation of anandamide.[2] This would further contribute to elevated endocannabinoid levels.

Signaling Pathways

The analgesic action of metamizole mediated by the endocannabinoid system is predominantly a central mechanism involving the descending pain modulatory pathway. Key brain regions implicated are the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[1][11] The proposed signaling cascade is as follows:

-

Metamizole is converted to its active metabolites.

-

These metabolites are conjugated with arachidonic acid by FAAH.

-

The resulting arachidonoyl amides, along with increased levels of endocannabinoids, activate CB1 receptors in the PAG.

-

Activation of CB1 receptors in the PAG leads to the disinhibition of descending pain control neurons.

-

This signal is relayed through the RVM to the spinal cord, ultimately inhibiting nociceptive transmission.

Diagram: Proposed Signaling Pathway of Metamizole in the Endocannabinoid System

Caption: Signaling pathway of metamizole's interaction with the endocannabinoid system.

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of metamizole and its metabolites with key components of the endocannabinoid system.

Table 1: Cyclooxygenase (COX) Inhibition by Metamizole

| Enzyme | Cell Type/Preparation | IC50 (µg/mL) | Reference |

| COX-1 | Purified | ~150 | [10] |

| COX-1 | Bovine Aortic Endothelial Cells | 1730 ± 150 | [10] |

| COX-1 | Human Platelets | 486 ± 56 | [10] |

| COX-2 | Purified | ~150 | [10] |

| COX-2 | LPS-activated Murine Macrophages | 12 ± 1.8 | [10] |

| COX-2 | LPS-activated Human Leukocytes | 21 ± 2.9 | [10] |

Table 2: Cannabinoid Receptor Binding of Metamizole Metabolites

| Compound | Receptor | Binding Affinity | Notes | Reference |

| ARA-4-MAA | CB1 & CB2 | Micromolar range | Positively tested for binding. | [6][12] |

| ARA-4-AA | CB1 & CB2 | Micromolar range | Positively tested for binding. | [6][12] |

Table 3: Pharmacokinetics of Metamizole Metabolites in Healthy Volunteers (Single Oral Dose)

| Metabolite | Dose (mg) | Cmax (µg/mL) - Mean | AUC (µg·h/mL) - Mean | Reference |

| 4-MAA | 750 | 8.3 | 67.2 | [4] |

| 4-MAA | 1500 | 15.3 | 125.7 | [4] |

| 4-MAA | 3000 | 28.5 | 216.2 | [4] |

| 4-AA | 750 | 1.3 | 15.2 | [4] |

| 4-AA | 1500 | 2.6 | 32.1 | [4] |

| 4-AA | 3000 | 4.9 | 58.7 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the interaction of metamizole with the endocannabinoid system.

In Vivo Analgesia Assessment: Hot Plate Test

This test assesses the central analgesic effects of metamizole.

-

Animals: Male or female mice (e.g., Balb/c) or rats.

-

Apparatus: Hot plate apparatus with a temperature maintained at a constant noxious level (e.g., 52-55°C).

-

Procedure:

-

Acclimatize animals to the testing room.

-

Determine the baseline latency for each animal by placing it on the hot plate and recording the time (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

-

Administer metamizole (e.g., 250-500 mg/kg, p.o. or i.p.) or vehicle to separate groups of animals.

-

At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

-

To assess the involvement of the endocannabinoid system, a CB1 receptor antagonist (e.g., AM251, 1-10 mg/kg, i.p.) can be administered prior to metamizole.

-

-

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each group. A significant increase in latency compared to the vehicle group indicates an analgesic effect. A reversal of this effect by a CB1 antagonist suggests endocannabinoid system involvement.

Diagram: Experimental Workflow for Hot Plate Test

Caption: Workflow for assessing metamizole-induced analgesia using the hot plate test.

In Vitro Cannabinoid Receptor Binding Assay

This assay determines the binding affinity of metamizole metabolites to cannabinoid receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compounds (ARA-4-MAA, ARA-4-AA).

-

Non-specific binding control (e.g., unlabeled CP55,940).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

-

Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

Incubate at 37°C for a specified time (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

FAAH and COX Inhibition Assays

These assays measure the inhibitory activity of metamizole and its metabolites on FAAH and COX enzymes.

-

FAAH Inhibition Assay:

-

Source of FAAH: Rat brain homogenate or recombinant FAAH.

-

Substrate: Radiolabeled anandamide (e.g., [³H]anandamide) or a fluorogenic substrate.

-

Procedure: Pre-incubate the enzyme with various concentrations of the test compound. Initiate the reaction by adding the substrate. After a set incubation time, terminate the reaction and measure the product formation (e.g., by liquid scintillation counting for radiolabeled product or fluorescence for a fluorogenic product).

-

-

COX Inhibition Assay:

-

Source of COX: Purified ovine COX-1 or COX-2, or cell-based assays (e.g., platelets for COX-1, LPS-stimulated macrophages for COX-2).

-

Substrate: Arachidonic acid.

-

Procedure: Pre-incubate the enzyme or cells with the test compound. Add arachidonic acid to initiate the reaction. Measure the production of prostaglandins (B1171923) (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.

-

-

Data Analysis: For both assays, calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Quantification of Metamizole Metabolites and Endocannabinoids in CNS

This protocol outlines the measurement of metamizole metabolites and endocannabinoids in brain tissue.

-

Sample Collection: Euthanize animals at specific time points after metamizole administration. Rapidly dissect the brain region of interest (e.g., PAG, RVM) and freeze it immediately in liquid nitrogen.

-

Extraction: Homogenize the tissue in a suitable solvent (e.g., acetonitrile (B52724) or a chloroform/methanol mixture) containing internal standards (deuterated analogs of the analytes).

-

Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of the target molecules.

-

Data Analysis: Generate a standard curve for each analyte and calculate the concentration in the tissue samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

The analgesic effects of metamizole are intricately linked to the endocannabinoid system. Its mechanism involves a cascade of metabolic activation, direct interaction of its metabolites with CB1 receptors in the central nervous system, and a broader modulation of the endocannabinoid tone through the inhibition of COX enzymes. This multifaceted interaction underscores the complexity of non-opioid analgesia and presents opportunities for the development of novel pain therapeutics targeting the endocannabinoid system. Further research is warranted to fully delineate the relative contributions of each of these pathways to the overall clinical efficacy and to explore the therapeutic potential of targeting specific components of this system.

References

- 1. benchchem.com [benchchem.com]

- 2. dol.inf.br [dol.inf.br]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel bioactive metabolites of dipyrone (metamizol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Dipyrone with the Opioidergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyrone (B125322) (metamizole) is a non-opioid analgesic with a complex mechanism of action that is not fully elucidated. Growing evidence indicates a significant interaction with the endogenous opioidergic system, contributing to its analgesic profile. This technical guide provides an in-depth overview of the current understanding of this interaction, focusing on the molecular, preclinical, and mechanistic aspects. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data presentation frameworks, and visual representations of the key pathways involved. While dipyrone itself does not appear to directly bind to opioid receptors with high affinity, its analgesic effects, particularly those of its active metabolite 4-methylaminoantipyrine (4-MAA), are in part mediated by the activation of specific opioid receptors and the release of endogenous opioids. This guide will explore the nuances of this interaction, including the role of different opioid receptor subtypes, the central and peripheral mechanisms of action, and the synergistic effects observed with classical opioid agonists.

Introduction

Dipyrone, a pyrazolone (B3327878) derivative, has been in clinical use for decades for the management of moderate to severe pain and fever.[1] Its primary mechanism of action was initially thought to be solely related to the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). However, its potent analgesic effects, which are not always commensurate with its anti-inflammatory activity, have led to investigations into alternative and complementary mechanisms.[2] A significant body of research now points towards a complex interplay between dipyrone's metabolites and the opioidergic system.

This guide will systematically review the evidence for this interaction, covering:

-

The role of dipyrone's active metabolites.

-

The involvement of specific opioid receptor subtypes.

-

Central and peripheral mechanisms of action.

-

Synergistic interactions with opioid analgesics.

-

The development of tolerance.

Dipyrone Metabolism and Active Metabolites

Dipyrone is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[3] 4-MAA is further metabolized to other compounds, including 4-aminoantipyrine (B1666024) (4-AA).[3] It is primarily these metabolites that are responsible for the pharmacological effects of dipyrone. Recent studies have also identified arachidonoyl amides of these primary metabolites, which may contribute to the drug's activity through the endocannabinoid system, which is known to cross-talk with the opioidergic system.[4]

Interaction with Opioid Receptors

While direct high-affinity binding of dipyrone or its primary metabolites to opioid receptors has not been conclusively demonstrated in the form of specific binding affinity (Ki) values in the reviewed literature, functional studies provide strong evidence for an indirect interaction and the involvement of the opioidergic system in its analgesic effects.

Kappa-Opioid Receptor Involvement

Peripheral analgesic effects of dipyrone's active metabolite, 4-MAA, appear to be mediated, at least in part, by the activation of kappa-opioid receptors. This suggests a mechanism involving the local activation of these receptors in peripheral tissues to produce analgesia.

Mu- and Delta-Opioid Receptors

The involvement of mu- and delta-opioid receptors in the analgesic action of dipyrone is less clear. However, the central effects of dipyrone, which involve the release of endogenous opioids, likely lead to the activation of these receptors in brain regions associated with pain modulation.

Quantitative Data Presentation: Opioid Receptor Binding Affinity

To fully characterize the interaction of dipyrone and its metabolites with opioid receptors, competitive radioligand binding assays are essential. The data from such studies, which determines the inhibition constant (Ki), provides a quantitative measure of binding affinity. A lower Ki value indicates a higher affinity of the ligand for the receptor.

| Compound | Receptor Subtype | Test Ligand | Radioligand | Ki (nM) |

| Dipyrone | Mu (µ) | [3H]-DAMGO | ||

| Delta (δ) | [3H]-DPDPE | |||

| Kappa (κ) | [3H]-U-69,593 | |||

| 4-MAA | Mu (µ) | [3H]-DAMGO | ||

| Delta (δ) | [3H]-DPDPE | |||

| Kappa (κ) | [3H]-U-69,593 | |||

| 4-AA | Mu (µ) | [3H]-DAMGO | ||

| Delta (δ) | [3H]-DPDPE | |||

| Kappa (κ) | [3H]-U-69,593 | |||

| Reference Compounds | ||||

| Morphine | Mu (µ) | [3H]-DAMGO | e.g., 1-10 | |

| Naltrindole | Delta (δ) | [3H]-DPDPE | e.g., 0.1-1 | |

| U-50,488 | Kappa (κ) | [3H]-U-69,593 | e.g., 1-10 |

Caption: Example table for presenting opioid receptor binding affinity data for dipyrone and its metabolites.

Central Mechanisms of Action: The Descending Pain Inhibitory Pathway

A key mechanism underlying the central analgesic effect of dipyrone involves the activation of the descending pain modulatory pathway. Microinjection of dipyrone into the periaqueductal gray (PAG), a critical node in this pathway, elicits a potent antinociceptive effect.[5][6][7] This effect is mediated by the release of endogenous opioids, which then act on opioid receptors in the PAG and the rostral ventromedial medulla (RVM).[4] The activation of this descending pathway ultimately leads to the inhibition of nociceptive transmission at the spinal cord level.[6] This central opioidergic effect of dipyrone can be attenuated by the non-selective opioid antagonist, naloxone.[8]

Caption: Descending pain inhibitory pathway activated by dipyrone.

Peripheral Mechanisms of Action

In addition to its central effects, dipyrone also exerts analgesic actions in the periphery. As mentioned, the active metabolite 4-MAA appears to activate peripheral kappa-opioid receptors, contributing to local analgesia. This peripheral action is significant as it can reduce pain at the site of inflammation without producing the central side effects associated with systemic opioid administration. The interaction with the endocannabinoid system at the peripheral level also plays a role, with evidence suggesting that the antihyperalgesic effect of 4-MAA is dependent on both CB2 and kappa-opioid receptor activation.[9]

Synergistic Interaction with Morphine

Preclinical studies have consistently demonstrated a synergistic or superadditive antinociceptive effect when dipyrone is co-administered with morphine.[6][10] This potentiation of analgesia allows for the use of lower doses of morphine to achieve the same level of pain relief, thereby potentially reducing the incidence and severity of opioid-related side effects such as respiratory depression, constipation, and the development of tolerance.

Quantitative Data Presentation: Isobolographic Analysis

| Drug Combination (Ratio) | ED50 of Dipyrone Alone (mg/kg) | ED50 of Morphine Alone (mg/kg) | Theoretical Additive ED50 | Experimental ED50 of Combination | Interaction Index | Type of Interaction |

| Dipyrone:Morphine (e.g., 10:1) | ||||||

| Dipyrone:Morphine (e.g., 20:1) | ||||||

| Dipyrone:Morphine (e.g., 50:1) |

Caption: Example table for presenting isobolographic analysis data of dipyrone and morphine co-administration.

Development of Tolerance

Repeated administration of dipyrone, particularly via central routes like microinjection into the PAG, can lead to the development of tolerance to its analgesic effects.[5][8] Importantly, this can also induce cross-tolerance to morphine, meaning that animals tolerant to dipyrone will also show a reduced analgesic response to morphine.[5] This phenomenon further supports the involvement of the opioidergic system in dipyrone's mechanism of action and has important clinical implications for the long-term use of dipyrone, especially in patients who may also require opioid analgesics.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dipyrone's interaction with the opioidergic system.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of dipyrone and its metabolites for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

-

Receptor source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human µ, δ, or κ opioid receptor.

-

Radioligands:

-

[3H]-DAMGO (for µ-opioid receptor)

-

[3H]-DPDPE (for δ-opioid receptor)

-

[3H]-U-69,593 (for κ-opioid receptor)

-

-

Test compounds: Dipyrone, 4-MAA, 4-AA.

-

Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus: Cell harvester with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound (typically from 10-11 to 10-5 M).

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation :[9][13][14] Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] = concentration of the radioligand.

-

Kd = dissociation constant of the radioligand for the receptor.

-

Caption: Experimental workflow for radioligand binding assay.

Carrageenan-Induced Hyperalgesia and Von Frey Test

Objective: To assess the in vivo analgesic effect of dipyrone on mechanical allodynia in a model of inflammatory pain.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g).

-

Carrageenan solution (1% in sterile saline).

-

Electronic von Frey apparatus or calibrated von Frey filaments.

-

Test compound: Dipyrone or its metabolites.

-

Vehicle control (e.g., saline).

Procedure:

-

Acclimatization: Acclimate the animals to the testing environment and the von Frey apparatus for at least 2-3 days before the experiment.

-

Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for each animal using the von Frey filaments applied to the plantar surface of the hind paw.

-

Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

-

Drug Administration: Administer the test compound (e.g., dipyrone) or vehicle at a predetermined time point, either before or after the carrageenan injection.

-

Post-treatment Measurements: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, 180 minutes).

Data Analysis:

-

The PWT is expressed in grams.

-

Compare the PWT of the drug-treated group with the vehicle-treated group at each time point using appropriate statistical analysis (e.g., two-way ANOVA followed by a post-hoc test).

-

An increase in PWT in the drug-treated group compared to the vehicle group indicates an analgesic effect.

Caption: Experimental workflow for the von Frey test.

Pain-Induced Functional Impairment in the Rat (PIFIR) Model

Objective: To assess the analgesic activity of dipyrone by measuring the functional impairment induced by intra-articular injection of uric acid.[5][15]

Materials:

-

Female Wistar rats (180-220 g).

-

Uric acid suspension (30% in mineral oil).

-

Apparatus to measure the time the animal spends on a rotating cylinder (e.g., a rotarod).

-

Test compound: Dipyrone or its metabolites.

-

Vehicle control.

Procedure:

-

Fasting: Withhold food for 12 hours before the experiment, with free access to water.

-

Induction of Pain and Impairment: Anesthetize the rats with ether and inject 0.05 mL of 30% uric acid suspension into the knee joint of the right hind limb.

-

Drug Administration: Administer the test compound or vehicle subcutaneously.

-

Functional Assessment: At various time points after drug administration, place the rat on the rotating cylinder and measure the time it is able to walk on the injured limb.

-

Data Collection: Record the functional impairment as a percentage of the control (unimpaired) limb.

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of functional improvement against the dose of the drug.

-

Calculate the ED50 (the dose that produces 50% of the maximal effect).

-

The area under the effect-time curve can be calculated to determine the overall analgesic activity.

Caption: Experimental workflow for the PIFIR model.

Conclusion

The interaction of dipyrone with the opioidergic system is a critical component of its analgesic mechanism. While direct binding to opioid receptors appears to be weak or absent, the ability of its metabolites to modulate the opioidergic system, both centrally and peripherally, is well-supported by functional evidence. The activation of the descending pain inhibitory pathway via the release of endogenous opioids and the involvement of peripheral kappa-opioid receptors are key aspects of this interaction. Furthermore, the synergistic relationship between dipyrone and morphine highlights the clinical potential of combination therapies for improved pain management.

This technical guide provides a framework for researchers and drug development professionals to further investigate the intricate relationship between dipyrone and the opioidergic system. The detailed experimental protocols and data presentation templates are intended to facilitate standardized and comprehensive research in this area. Future studies focusing on obtaining precise quantitative data, such as binding affinities and isobolographic analyses, will be invaluable in fully elucidating the molecular details of this interaction and in developing novel and more effective analgesic strategies.

References

- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cdck-file-uploads-europe1.s3.dualstack.eu-west-1.amazonaws.com [cdck-file-uploads-europe1.s3.dualstack.eu-west-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Usefulness of the pain-induced functional impairment model to relate plasma levels of analgesics to their efficacy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isobolographic analysis of interactions: an update on applications and utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isobolographic analysis of interactions between intravenous morphine, propacetamol, and diclofenac in carrageenin-injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 14. youtube.com [youtube.com]

- 15. A new model to assess analgesic activity: Pain‐induced functional impairment in the rat (PIFIR) | Semantic Scholar [semanticscholar.org]

Spasmolytic Properties of Metamizole Sodium: A Technical Guide

Introduction

Metamizole (B1201355) sodium, also known as dipyrone (B125322), is a non-opioid analgesic and antipyretic agent that has been in clinical use for decades for the management of pain and fever.[1][2] Beyond its well-established analgesic and antipyretic effects, metamizole exhibits significant spasmolytic properties, making it a valuable therapeutic option for conditions characterized by smooth muscle spasms, such as visceral pain and colic.[3][4] This technical guide provides an in-depth exploration of the core mechanisms underlying the spasmolytic action of metamizole sodium, intended for researchers, scientists, and drug development professionals.

Metamizole is a prodrug that is rapidly hydrolyzed into its active metabolites, primarily 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (B1666024) (AA), which are responsible for its pharmacological effects.[5] The spasmolytic action of metamizole is not attributed to a single molecular target but rather to a multimodal mechanism involving the modulation of key signaling pathways that regulate smooth muscle tone.

Core Mechanisms of Spasmolytic Action

The relaxing effect of metamizole on smooth muscle is a complex process involving at least three primary mechanisms:

-

Inhibition of Intracellular Calcium Release: Metamizole has been shown to interfere with the signaling pathways that lead to the release of calcium from intracellular stores, a critical step in smooth muscle contraction.

-

Opening of ATP-Sensitive Potassium (KATP) Channels: By activating KATP channels in the cell membrane of smooth muscle cells, metamizole promotes potassium efflux, leading to hyperpolarization and subsequent relaxation.[3]

-

Modulation of the Nitric Oxide-Cyclic Guanosine (B1672433) Monophosphate (NO-cGMP) Pathway: Evidence suggests that metamizole can influence the NO-cGMP signaling cascade, a key pathway involved in smooth muscle relaxation.[2]

These mechanisms collectively contribute to a reduction in the intracellular calcium concentration ([Ca2+]i), the final common pathway for smooth muscle contraction, resulting in a spasmolytic effect.

Quantitative Data on Spasmolytic and Related Effects

While specific IC50 or EC50 values for the direct spasmolytic effects of metamizole on various smooth muscle preparations are not consistently reported across the literature, the available quantitative data from in vitro and in vivo studies demonstrate its dose-dependent efficacy.

| Parameter | Drug/Metabolite | Preparation | Agonist | Value | Reference |

| Inhibition of Contraction | Metamizole | Guinea pig tracheal smooth muscle | Histamine (B1213489) (0.02 mmol/l) | Relaxing effect at 0.01, 0.1, 1 mmol/l | [6] |

| Metamizole | Guinea pig tracheal smooth muscle | ATP (0.01 mol/l) | Relaxing effect at 0.01, 0.1, 1 mmol/l | [6] | |

| Inhibition of Inositol (B14025) Phosphate (IP) Accumulation | Metamizole (1 mmol/l) | Guinea pig tracheal smooth muscle | Histamine (0.02 mmol/l) | Significant inhibition | [6] |

| Metamizole (1 mmol/l) | Guinea pig tracheal smooth muscle | ATP (0.01 mmol/l) | Significant inhibition | [6] | |

| KATP Channel Activity | Metamizole (3 mM) | Rat thoracic aorta smooth muscle cells | Induces an increase in K+ current | [3] | |

| Analgesic Effect (In Vivo) | Metamizole | Rats (Carrageenan test) | Carrageenan | 72.3% pain reduction (250 mg/kg, 1st hour) | [7] |

| Metamizole | Rats (Carrageenan test) | Carrageenan | 86.1% pain reduction (500 mg/kg, 1st hour) | [7] | |

| Metamizole | Rats (Scalpel incision test) | Scalpel incision | 65.2% pain reduction (250 mg/kg, 1st hour) | [7] | |

| Metamizole | Rats (Scalpel incision test) | Scalpel incision | 91.3% pain reduction (500 mg/kg, 1st hour) | [7] | |

| Fibroblast Proliferation Inhibition (IC50) | Metamizole | Rat colon fibroblasts | 53.9 ± 75.9 µg/mL | [8] | |

| Paracetamol | Rat colon fibroblasts | 240.7 ± 4.1 µg/mL | [8] |

Signaling Pathways and Experimental Workflows

Inhibition of Intracellular Calcium Release via the Inositol Phosphate Pathway

Metamizole's interference with G protein-coupled receptor (GPCR) signaling is a key aspect of its spasmolytic effect. By inhibiting the accumulation of inositol phosphates, metamizole reduces the release of Ca2+ from the sarcoplasmic reticulum, thereby preventing the initiation of the contractile process.[2][6]

Opening of ATP-Sensitive Potassium (KATP) Channels

Metamizole acts as an opener of KATP channels, which are present in vascular smooth muscle.[3] The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and promoting relaxation.

Modulation of the Nitric Oxide-cGMP Pathway

Metamizole may also exert its spasmolytic effects through the L-arginine/NO/cGMP/K+ channel pathway.[2] This involves the activation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO then stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), ultimately resulting in smooth muscle relaxation.

Experimental Protocols

Isolated Tissue Bath Assay for Spasmolytic Activity

This standard in vitro pharmacology technique is used to assess the contractile and relaxant properties of isolated smooth muscle tissues.

a. Tissue Preparation (Example: Guinea Pig Ileum)

-

Humanely euthanize a guinea pig and immediately excise a segment of the terminal ileum.

-

Place the ileum segment in cold, oxygenated Krebs-Henseleit solution.

-

Gently flush the lumen to remove contents and cut into segments of 2-3 cm.

-

Tie silk threads to each end of the segments.

b. Krebs-Henseleit Solution (per liter):

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

CaCl₂·2H₂O: 0.37 g

-

MgSO₄·7H₂O: 0.29 g

-

KH₂PO₄: 0.16 g

-

NaHCO₃: 2.1 g

-

Glucose: 2.0 g

-

Bubble with 95% O₂ / 5% CO₂.

c. Experimental Setup and Procedure:

-

Mount the ileum segment in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Induce a stable contraction with a spasmogen (e.g., histamine or acetylcholine).

-

Once a stable plateau is reached, add metamizole in a cumulative or non-cumulative manner at increasing concentrations.

-

Record the relaxation response as a percentage of the initial agonist-induced contraction.

-

Construct a concentration-response curve to determine the potency (e.g., IC50) of metamizole.

Measurement of Intracellular Calcium ([Ca2+]i)

Fluorescent Ca2+ indicators are commonly used to measure changes in intracellular calcium concentration.

a. Cell Preparation and Loading:

-

Culture smooth muscle cells on glass coverslips.

-

Wash cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).

-

Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

-

After incubation, wash the cells to remove excess dye.

b. Fluorescence Measurement:

-

Mount the coverslip on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a physiological salt solution.

-

Establish a baseline fluorescence ratio.

-

Stimulate the cells with a contractile agonist.

-

After a stable increase in [Ca2+]i is observed, introduce metamizole into the perfusion solution.

-

Record the changes in the fluorescence ratio, which correspond to changes in [Ca2+]i.

c. Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

-

Convert the fluorescence ratio to [Ca2+]i using a calibration curve.

-

Quantify the inhibitory effect of metamizole on the agonist-induced rise in [Ca2+]i.

Patch-Clamp Electrophysiology for KATP Channel Activity

The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.

a. Cell Preparation:

-

Isolate single smooth muscle cells from the tissue of interest using enzymatic digestion.

-

Plate the isolated cells on a glass coverslip.

b. Recording Configuration (Whole-Cell):

-

Place the coverslip in a recording chamber on an inverted microscope.

-

Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.

c. Experimental Protocol:

-

Hold the cell at a specific membrane potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit K+ currents.

-

Establish a baseline recording of KATP channel activity.

-

Perfuse the cell with a solution containing metamizole to observe its effect on channel opening.

-

To confirm the specificity, a KATP channel blocker (e.g., glibenclamide) can be co-administered.

d. Data Analysis:

-

Measure the amplitude and kinetics of the KATP currents before and after the application of metamizole.

-

Construct current-voltage (I-V) curves to characterize the properties of the metamizole-activated currents.

Conclusion

The spasmolytic properties of metamizole sodium are a result of its multifaceted interaction with key signaling pathways that regulate smooth muscle tone. Its ability to inhibit intracellular calcium release, open KATP channels, and modulate the NO-cGMP pathway collectively contributes to its efficacy in relieving conditions associated with smooth muscle spasms. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of metamizole's spasmolytic action, which can aid in the development of novel and more targeted therapeutic agents. Further research is warranted to obtain more comprehensive quantitative data on its spasmolytic effects in various smooth muscle tissues.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Metamizol acts as an ATP sensitive potassium channel opener to inhibit the contracting response induced by angiotensin II but not to norepinephrine in rat thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metamizole and paracetamol — similar but not the same drugs | Krzyżak-Jankowicz | Palliative Medicine in Practice [journals.viamedica.pl]

- 5. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Airway smooth muscle relaxations induced by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of metamizole and paracetamol effects on colonic anastomosis and fibroblast activities in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Pyrazolones: A Technical Guide to the History and Discovery of a Centennial Analgesic Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolone (B3327878) family of analgesics represents one of the earliest triumphs of synthetic medicinal chemistry, a journey initiated by a serendipitous discovery in the late 19th century. This technical guide provides an in-depth exploration of the history, discovery, and chemical evolution of pyrazolone analgesics. It details the foundational Knorr pyrazole (B372694) synthesis, presents key quantitative data for seminal derivatives, outlines detailed experimental protocols for their synthesis and analgesic evaluation, and visualizes the associated biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development, offering a retrospective analysis of a historically significant class of non-steroidal anti-inflammatory drugs (NSAIDs) and the scientific methodologies that underpinned their development.

A Serendipitous Beginning: The Discovery of Antipyrine

The story of pyrazolone analgesics begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating potential quinine-like compounds, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would later be named Antipyrine (also known as Phenazone).[1][2] This marked a pivotal moment in medicine, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties. The commercial success of Antipyrine catalyzed further research into this novel class of heterocyclic compounds, leading to the development of other significant derivatives such as Aminopyrine, Dipyrone (Metamizole), and Phenylbutazone.[3]

The Chemical Foundation: The Knorr Pyrazole Synthesis

The cornerstone of early pyrazolone synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[1][4] This versatile and relatively straightforward reaction was instrumental in the creation of a wide array of pyrazolone analogs.[4]

The general mechanism of the Knorr pyrazole synthesis involves the initial acid-catalyzed formation of an imine (or hydrazone) at one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5] This is followed by an intramolecular attack of the other nitrogen atom on the remaining carbonyl group, leading to a diimine intermediate.[5] Subsequent deprotonation and dehydration yield the stable pyrazolone ring.[4][5]

Experimental Protocols

This protocol outlines the synthesis of Antipyrine from ethyl acetoacetate (B1235776) and phenylhydrazine, followed by methylation.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Absolute Ethanol (B145695)

-

Diethyl ether

-

Dimethyl sulfate (B86663) (or Methyl iodide)

-

Sodium hydroxide (B78521) solution

Procedure:

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone [2]

-

In a round-bottom flask, mix equimolar amounts of ethyl acetoacetate and phenylhydrazine.

-

Heat the mixture under reflux for approximately 4-5 hours.[6]

-

Cool the resulting oily mixture in an ice bath and add a small amount of diethyl ether while stirring vigorously to induce crystallization.[4]

-

Filter the solid product, wash with cold diethyl ether, and recrystallize from ethanol. The melting point of the resulting 1-phenyl-3-methyl-5-pyrazolone is approximately 126-127 °C.[6]

Step 2: Methylation to form Antipyrine [2]

-

Dissolve the 1-phenyl-3-methyl-5-pyrazolone from Step 1 in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a solution of sodium hydroxide to form the sodium salt.

-

To this solution, add dimethyl sulfate dropwise over a period of 30 minutes with constant stirring.[6]

-

Heat the reaction mixture on a boiling water bath for one hour.[6]

-

Cool the mixture, and the Antipyrine product will precipitate.

-

Filter the crude product, wash with cold water, and recrystallize from hot water or ethanol to obtain pure Antipyrine. The expected melting point is around 113 °C.[6]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow, and COX-2, which is inducible and is upregulated at sites of inflammation.[7][9]

The therapeutic effects of pyrazolones are largely attributed to their inhibition of COX-2, while their adverse effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[7][10]

Signaling Pathway of COX Inhibition

The following diagram illustrates the simplified signaling pathway leading to the production of prostaglandins and the point of intervention by pyrazolone analgesics.

Caption: Mechanism of action of pyrazolone analgesics via COX inhibition.

Quantitative Analysis of Biological Activity

The analgesic and anti-inflammatory potency of pyrazolone derivatives can be quantified through various in vitro and in vivo assays.

In Vitro COX Inhibition

The inhibitory activity of pyrazolone analgesics against COX-1 and COX-2 is typically determined by measuring the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a selectivity index, with a higher value indicating greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Dipyrone (Metabolite MAA) | 2.55 | 4.65 | ~0.55 | [11] |

| Phenylbutazone | ~70.97 (% inhibition at IC80 of COX-2) | ~80 (% inhibition) | Non-selective | [12] |

| Antipyrine | Data not consistently reported | Data not consistently reported | Generally considered a weak inhibitor | |

| Aminopyrine | Data not consistently reported | Data not consistently reported |

Note: Comprehensive and directly comparable IC50 values for all classic pyrazolones are not consistently available in the literature, and reported values can vary based on the assay conditions.

In Vivo Analgesic Activity

Animal models are crucial for assessing the in vivo analgesic efficacy of pyrazolone compounds.

4.2.1. Hot Plate Test (Central Analgesic Activity) [13][14]

This test measures the response of an animal to a thermal stimulus and is effective for evaluating centrally acting analgesics.

Apparatus:

-

A commercially available hot plate apparatus with a temperature-controlled metal surface, enclosed by a transparent cylinder.

Procedure:

-

Acclimatize mice or rats to the testing room for at least 30-60 minutes.

-

Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency (in seconds) for the animal to exhibit a pain response, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Administer the test compound (e.g., Antipyrine) or a control vehicle orally or intraperitoneally.

-

Measure the reaction time at predetermined intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

-

The increase in reaction time compared to the control group indicates analgesic activity.

4.2.2. Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity) [8]

This model assesses the ability of a compound to reduce visceral pain induced by a chemical irritant.

Procedure:

-